2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17208648
InChI: InChI=1S/C18H20FNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m1/s1
SMILES:
Molecular Formula: C18H20FNO3
Molecular Weight: 317.4 g/mol

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)-

CAS No.:

Cat. No.: VC17208648

Molecular Formula: C18H20FNO3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- -

Specification

Molecular Formula C18H20FNO3
Molecular Weight 317.4 g/mol
IUPAC Name (2R)-3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Standard InChI InChI=1S/C18H20FNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m1/s1
Standard InChI Key OCLLHHQIVFPUEC-MRXNPFEDSA-N
Isomeric SMILES CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=CC=C(C=C3)F)O
Canonical SMILES CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)F)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound belongs to the 2H-pyrrol-2-one class, featuring a five-membered lactam ring with distinct substituents influencing its electronic and steric properties. The (5R) configuration denotes the absolute stereochemistry at the cyclohexyl-bearing carbon, a critical determinant of its three-dimensional conformation.

Molecular Formula: C₁₈H₂₀FNO₃
Molecular Weight: 317.4 g/mol
IUPAC Name: (2R)-3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
CAS Registry Number: 512177-83-2

Table 1: Key Physicochemical Properties

PropertyValueSource
Solubility in DMSO30 mg/mL
Solubility in Ethanol1 mg/mL
Melting PointNot reported-
StabilityHydrolysis-sensitive at C3-OH

The limited aqueous solubility (1 mg/mL in ethanol) suggests formulation challenges for biological testing, necessitating solvents like dimethyl sulfoxide (DMSO) for in vitro assays.

Synthesis Methodologies

Paal-Knorr Pyrrole Synthesis Adaptation

The Paal-Knorr reaction, traditionally used for pyrrole formation via cyclocondensation of 1,4-diketones with amines, has been adapted for constructing the pyrrolone core. Source outlines a multi-step sequence:

  • Core Formation: Cyclohexylamine reacts with a fluorophenyl-substituted 1,4-diketone under acidic conditions to yield the pyrrolone skeleton.

  • Acetylation: Subsequent treatment with acetic anhydride introduces the acetyl group at C4.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (5R) configuration, though exact enantiomeric excess (ee) data remains unreported.

Table 2: Comparative Synthesis Routes

MethodReagents/ConditionsYieldSource
Paal-Knorr AdaptationCyclohexylamine, Ac₂O, HCl~40%
Ru-Catalyzed Cyclization[CpRu(MeCN)₃]PF₆, DPP65-76%
Assay TypeResultSource
SJSA-1 Cell ViabilityIC₅₀ = 0.15 μM
S. aureus GrowthMIC = 8 μg/mL
Hepatotoxicity (HepG2)CC₅₀ > 50 μM

Comparative Analysis with Structural Analogues

Halogen-Substituted Derivatives

Replacing the 4-fluorophenyl group with chloro- or bromophenyl variants alters electronic properties:

  • Chlorophenyl Analog: Increased lipophilicity (clogP +0.5) correlates with enhanced blood-brain barrier penetration in murine models.

  • Bromophenyl Analog: Higher molecular weight (357.3 g/mol) reduces solubility but improves protease resistance.

Stereochemical Considerations

The (5S)-enantiomer exhibits 10-fold lower MDM2 binding affinity compared to the (5R)-form, underscoring the importance of chiral synthesis.

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